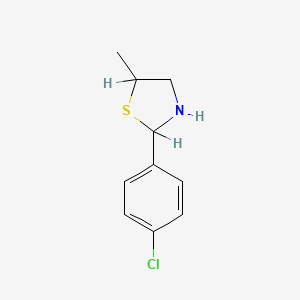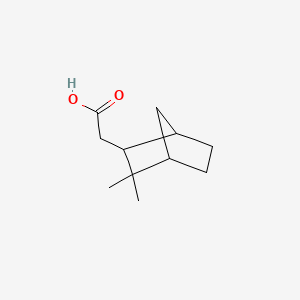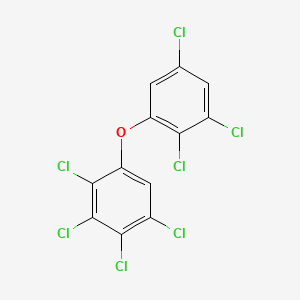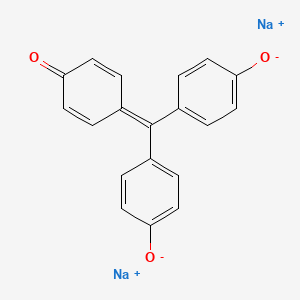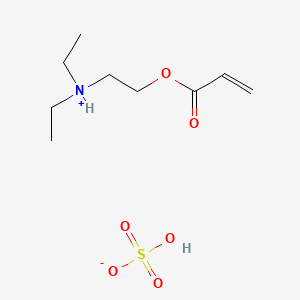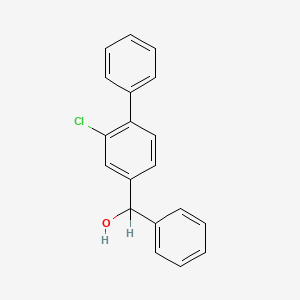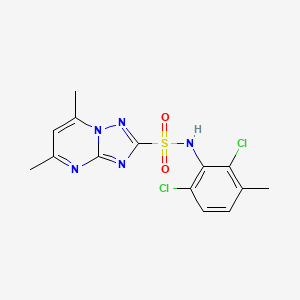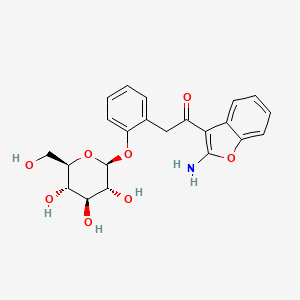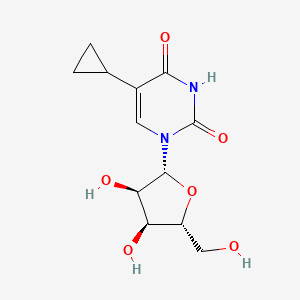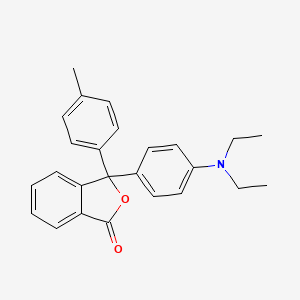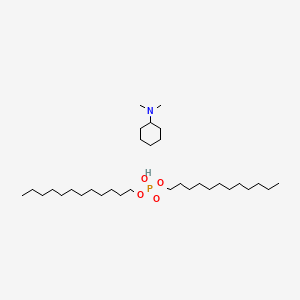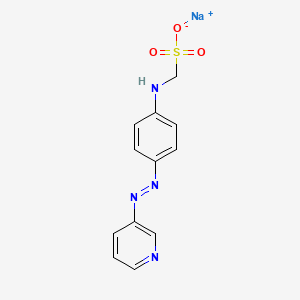
((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its unique structure, which includes a pyridine ring, an azo group, and a methanesulfonic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt typically involves the diazotization of 3-aminopyridine followed by coupling with 4-aminobenzenesulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo bond. The general steps are as follows:
Diazotization: 3-aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzenesulfonic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and consistency of the final product. Techniques such as crystallization, filtration, and drying are commonly employed.
化学反应分析
Types of Reactions
((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Products may include nitroso compounds or other oxidized derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, ((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt is used as a reagent in analytical chemistry for the detection and quantification of metal ions. Its ability to form colored complexes with metals makes it valuable in spectrophotometric analyses.
Biology
In biological research, this compound can be used as a staining agent due to its azo dye properties. It helps in visualizing cellular components under a microscope.
Medicine
While not commonly used directly in medicine, derivatives of azo compounds have been explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry
Industrially, this compound is primarily used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in textiles, inks, and plastics.
作用机制
The mechanism of action of ((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt is largely dependent on its ability to form complexes with metal ions. The azo group can coordinate with metal ions, leading to the formation of stable complexes. This property is exploited in analytical chemistry for the detection of metals.
相似化合物的比较
Similar Compounds
- ((4-(2-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt
- ((4-(4-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt
- ((4-(3-Pyridinylazo)phenyl)amino)ethanesulfonic acid, monosodium salt
Uniqueness
((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the pyridine ring and the methanesulfonic acid moiety enhances its solubility and stability, making it particularly useful in various applications.
属性
CAS 编号 |
59405-31-1 |
|---|---|
分子式 |
C12H11N4NaO3S |
分子量 |
314.30 g/mol |
IUPAC 名称 |
sodium;[4-(pyridin-3-yldiazenyl)anilino]methanesulfonate |
InChI |
InChI=1S/C12H12N4O3S.Na/c17-20(18,19)9-14-10-3-5-11(6-4-10)15-16-12-2-1-7-13-8-12;/h1-8,14H,9H2,(H,17,18,19);/q;+1/p-1 |
InChI 键 |
UKSBPGNANXVSTE-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CN=C1)N=NC2=CC=C(C=C2)NCS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


